Glyceryl tri(octadecanoate-18,18,18-d3)

Descripción general

Descripción

Glyceryl tri(octadecanoate-18,18,18-d3) is a useful research compound. Its molecular formula is C57H110O6 and its molecular weight is 900.5 g/mol. The purity is usually 95%.

The exact mass of the compound Glyceryl tri(octadecanoate-18,18,18-d3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Glyceryl tri(octadecanoate-18,18,18-d3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyceryl tri(octadecanoate-18,18,18-d3) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Glyceryl tri(octadecanoate-18,18,18-d3), also known as Tristearin-tri(18,18,18-d3), is a glycerol ester that has garnered interest in various biological and pharmacological contexts. This compound is characterized by its unique isotopic labeling with deuterium at the 18th position of the octadecanoate fatty acid chains. This article explores its biological activity, metabolism, and potential applications based on diverse sources.

Chemical Structure and Properties

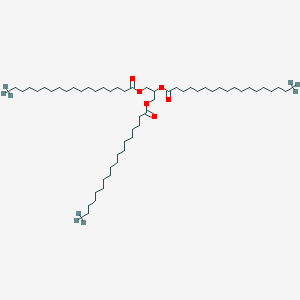

Glyceryl tri(octadecanoate-18,18,18-d3) is a triacylglycerol composed of three octadecanoate (stearate) fatty acids attached to a glycerol backbone. The deuterium labeling provides a means for tracing metabolic pathways and studying lipid metabolism in biological systems.

Chemical Formula:

- Molecular Weight: 903.4 g/mol

- CAS Number: 285979-76-2

Lipid Metabolism

Triacylglycerols like glyceryl tri(octadecanoate-18,18,18-d3) undergo hydrolysis by lipases to release free fatty acids and glycerol. The metabolic pathway involves:

- Hydrolysis: Lipase-catalyzed breakdown into monoacylglycerols and free fatty acids.

- Re-acylation: Fatty acids are re-acylated to form triglycerides in the endoplasmic reticulum, which are then packaged into chylomicrons for lymphatic transport .

Table 1: Metabolic Pathways of Triacylglycerols

| Step | Enzyme | Product |

|---|---|---|

| Hydrolysis | Lipase | Monoacylglycerols + FA |

| Re-acylation | Monoacylglycerol transferase | Diacylglycerol |

| Final assembly | Diacylglycerol transferase | Triacylglycerol |

Absorption and Bioavailability

The absorption of glyceryl tri(octadecanoate-18,18,18-d3) occurs primarily through the intestinal lymphatic system. Long-chain fatty acids are absorbed via enterocytes and incorporated into chylomicrons for transport into the lymphatic system . Studies indicate that the presence of dietary fats enhances the bioavailability of lipophilic compounds.

Case Studies and Research Findings

-

Toxicology Studies:

A 90-day dietary toxicity study conducted on micropigs demonstrated that glyceryl tri(octadecanoate-18,18,18-d3) did not exhibit acute or chronic toxicity at doses relevant to human consumption . Serum transaminase levels were monitored to assess liver function, revealing no significant adverse effects. -

Pharmacokinetics:

Research on the pharmacokinetics of lipid-based formulations has shown that glyceryl tri(octadecanoate-18,18,18-d3) can improve the systemic exposure of co-administered drugs by enhancing their solubilization and lymphatic transport . This property is particularly beneficial for delivering poorly soluble drugs. -

Clinical Implications:

The isotopic labeling allows for tracking metabolic pathways in clinical settings. For instance, studies using deuterated compounds have been instrumental in understanding lipid metabolism disorders and developing targeted therapies for obesity and diabetes .

Aplicaciones Científicas De Investigación

Biochemical Research

1.1 Lipid Metabolism Studies

Glyceryl tri(octadecanoate-18,18,18-d3) serves as a valuable tracer in lipid metabolism studies. The deuterated nature of this compound allows researchers to track the metabolic pathways of fatty acids in biological systems through techniques such as mass spectrometry. For instance, it can be utilized to investigate the incorporation of fatty acids into triglycerides and phospholipids within cellular membranes.

Case Study:

A study involving the use of deuterated fatty acids demonstrated that glyceryl tri(octadecanoate-18,18,18-d3) effectively traced the incorporation of fatty acids into adipose tissue. This research provided insights into how dietary fats influence lipid storage and mobilization in mammals .

Pharmaceutical Applications

2.1 Drug Delivery Systems

Glyceryl tri(octadecanoate-18,18,18-d3) has shown promise as an excipient in drug formulations. Its emulsifying properties make it suitable for creating stable lipid-based drug delivery systems. These systems can enhance the bioavailability of poorly soluble drugs by improving their solubility and absorption.

Case Study:

In a formulation study, glyceryl tri(octadecanoate-18,18,18-d3) was incorporated into a lipid-based delivery system for a hydrophobic drug. The results indicated improved drug release profiles and enhanced therapeutic efficacy compared to traditional formulations .

Cosmetic Industry

3.1 Emulsifiers and Stabilizers

In cosmetics, glyceryl tri(octadecanoate-18,18,18-d3) is used as an emulsifier and stabilizer in creams and lotions. Its ability to stabilize oil-in-water emulsions makes it an essential ingredient in many cosmetic formulations.

Safety Assessment:

The safety of glyceryl esters, including glyceryl tri(octadecanoate-18,18,18-d3), has been evaluated by various panels. Studies have concluded that these compounds are safe for topical application under normal use conditions .

Food Industry Applications

4.1 Food Additive

Glyceryl tri(octadecanoate-18,18,18-d3) can be utilized as a food additive due to its emulsifying properties. It helps improve texture and stability in various food products.

Case Study:

Research on food emulsifiers highlighted the effectiveness of glyceryl tri(octadecanoate-18,18,18-d3) in maintaining emulsion stability in salad dressings and sauces. The compound's ability to enhance mouthfeel and texture was particularly noted .

Summary Table of Applications

Propiedades

IUPAC Name |

2,3-bis(18,18,18-trideuteriooctadecanoyloxy)propyl 18,18,18-trideuteriooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXXMTOCNZCJGO-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H110O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-76-2 | |

| Record name | Glyceryl tri(octadecenoate-18, 18, 18-d3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.